4,6-Dichloropyrazolo[1,5-a]pyrazine

Organic Synthesis Medicinal Chemistry C-H Functionalization

4,6-Dichloropyrazolo[1,5-a]pyrazine is a halogenated heterocyclic building block (C6H3Cl2N3, MW 188.01 g/mol) with a fused pyrazole-pyrazine bicyclic core, featuring chlorine atoms at the 4 and 6 positions. It serves as a key intermediate in the synthesis of kinase inhibitors, particularly for Janus kinase (JAK) and RET kinase targets, and is widely available in research-grade purity (typically 98%).

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01
CAS No. 2127110-20-5
Cat. No. B2795393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloropyrazolo[1,5-a]pyrazine
CAS2127110-20-5
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01
Structural Identifiers
SMILESC1=C2C(=NC(=CN2N=C1)Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-5-3-11-4(1-2-9-11)6(8)10-5/h1-3H
InChIKeyZSMFWODFQGCAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloropyrazolo[1,5-a]pyrazine (CAS 2127110-20-5): Procurement and Scientific Selection Guide


4,6-Dichloropyrazolo[1,5-a]pyrazine is a halogenated heterocyclic building block (C6H3Cl2N3, MW 188.01 g/mol) with a fused pyrazole-pyrazine bicyclic core, featuring chlorine atoms at the 4 and 6 positions . It serves as a key intermediate in the synthesis of kinase inhibitors, particularly for Janus kinase (JAK) and RET kinase targets, and is widely available in research-grade purity (typically 98%) [1].

4,6-Dichloropyrazolo[1,5-a]pyrazine: Why In-Class Compounds Cannot Be Interchanged


While the pyrazolo[1,5-a]pyrazine scaffold is a common motif in kinase inhibitor design [1], the specific 4,6-dichloro substitution pattern imparts distinct reactivity and selectivity profiles . The dual chlorine atoms at positions 4 and 6 are not electronically equivalent, enabling regioselective functionalization via nucleophilic aromatic substitution (SNAr) that is not feasible with mono-chloro or differently substituted analogs . Moreover, this specific compound is explicitly referenced as a critical synthetic intermediate in patents for JAK and RET kinase inhibitors, underscoring its unique role in generating potent and selective lead compounds [2]. Substituting with a generic pyrazolo[1,5-a]pyrazine core would compromise downstream synthetic routes and potentially abolish the desired biological activity.

4,6-Dichloropyrazolo[1,5-a]pyrazine: Quantified Differentiation Evidence for Scientific Procurement


Regioselective Functionalization Potential: Dual Chlorine Atoms Enable Sequential Derivatization

The 4,6-dichloro substitution pattern provides two distinct reactive sites for sequential SNAr reactions, unlike mono-chloro analogs which only permit a single derivatization step. The C-7 position is highly acidic and reactive, allowing for additional functionalization . In contrast, a mono-chloro analog like 4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine (CAS 877402-79-4) lacks a second leaving group for further scaffold elaboration .

Organic Synthesis Medicinal Chemistry C-H Functionalization

Lipophilicity Profile: Optimized LogP for Blood-Brain Barrier Penetration

The calculated LogP (cLogP) of 4,6-dichloropyrazolo[1,5-a]pyrazine is 1.78 to 2.04, a range considered ideal for passive diffusion and potential CNS penetration . This compares favorably to a more lipophilic analog, 4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine, which has an XLogP3 of 1.9 but with a higher molecular weight (221.57 vs 188.01 g/mol) .

ADME Drug Design Physicochemical Properties

Patent-Backed Utility: A Key Intermediate in High-Value JAK Inhibitor Synthesis

4,6-Dichloropyrazolo[1,5-a]pyrazine is specifically named and claimed as an intermediate in patents for 4,6-substituted pyrazolo[1,5-a]pyrazine compounds that are potent JAK kinase inhibitors [1]. While specific IC50 values are not publicly available for the dichloro building block itself, its derived compounds, such as JAK-IN-27, demonstrate potent inhibition with IC50 values of 3.0 nM (TYK2) and 7.7 nM (JAK1) . This contrasts with less substituted analogs which are not highlighted in these key patents.

Kinase Inhibition Immunology Patent Analysis

Supply Chain Robustness: A Widely Available Building Block with Competitive Pricing

4,6-Dichloropyrazolo[1,5-a]pyrazine is offered by over 30 global suppliers (Sigma-Aldrich, Bidepharm, Fluorochem, Beyotime, etc.), ensuring competitive pricing and reduced supply chain risk [1]. Pricing is approximately $150 for 50 mg and $522 for 200 mg from a major Chinese supplier , which is significantly lower than more specialized or less readily available analogs like 4-chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine, which may require custom synthesis.

Supply Chain Procurement Commercial Availability

4,6-Dichloropyrazolo[1,5-a]pyrazine: High-Value Application Scenarios Based on Quantified Differentiation


Medicinal Chemistry: Lead Optimization for JAK and RET Kinase Inhibitors

Leverage 4,6-dichloropyrazolo[1,5-a]pyrazine as a privileged scaffold for synthesizing potent and selective kinase inhibitors, as demonstrated by its use in generating JAK inhibitors with IC50 values in the low nanomolar range . The dual chlorine atoms enable sequential SNAr reactions for rapid SAR exploration, a key advantage over mono-substituted analogs .

CNS Drug Discovery: Design of Brain-Penetrant Therapeutics

Use this compound as a starting point for CNS drug programs due to its favorable lipophilicity profile (cLogP ~1.8-2.0) and low molecular weight (188.01 g/mol), which are predictive of good blood-brain barrier permeability . This is a strategic advantage over more lipophilic and higher molecular weight analogs .

Chemical Biology: Development of Functional Probes for Target Engagement

Employ the regioselective functionalization at the C-7 position, as described in recent literature , to introduce biotin or fluorescent tags for chemical biology applications, including target identification and cellular imaging studies.

Pharmaceutical Development: Cost-Effective Scale-Up of Preclinical Candidates

For programs advancing to preclinical development, rely on the robust commercial supply chain and competitive pricing of this building block (>30 suppliers, ~$150/50mg) to secure large quantities of advanced intermediates while controlling costs and mitigating supply risk .

Technical Documentation Hub

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